7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
“7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a synthetic compound with the CAS Number: 120564-72-9 . It has a molecular weight of 237.22 . This compound belongs to the class of organic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H7N7/c12-5-8-6-15-11-16-10(17-18(11)9(8)13)7-1-3-14-4-2-7/h1-4,6H,13H2 . This indicates the presence of 11 carbon atoms, 7 hydrogen atoms, and 7 nitrogen atoms in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : An efficient microwave-assisted method has been developed for synthesizing 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives. This process is notable for its short reaction time and high yield, making it a promising approach for rapid synthesis in laboratory settings (Divate & Dhongade-Desai, 2014).
Tri-component Synthesis : A method involving the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol has been developed for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles. This method offers a simple and convenient synthesis route (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
One-Pot Synthesis : Novel derivatives of [1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles have been synthesized using a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. This method is praised for its simplicity and selectivity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).
Potential Biological Applications
Anticonvulsant Potential : 7-Amino-3-(4-chlorophenyl)-5-(2,4-dichloro-phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile, a derivative of the chemical , has shown promise as an anticonvulsant agent. This finding could lead to the development of new therapeutic drugs in neurology (Divate & Dhongade-Desai, 2014).
Antibacterial Activity : Certain pyrimidine derivatives synthesized through a one-pot reaction involving 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives and hydrazine hydrate have been evaluated for antibacterial activity, suggesting potential use in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Future Directions
Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have shown potential in various fields such as pharmaceutical chemistry and agrochemistry . Therefore, “7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” and similar compounds may have potential for future research and development in these areas.
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes such as rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction , which is a crucial step in the replication of RNA viruses.
Pharmacokinetics
Similar compounds have been reported to have favourable pharmacokinetic properties , which suggests that they may have good bioavailability.
Result of Action
Similar compounds have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may have potential therapeutic applications.
Action Environment
It’s known that the compound is stable at a storage temperature of 28°c , suggesting that temperature could be a significant environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family are known to interact with various enzymes and proteins . They have been found to act as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2
Cellular Effects
Related compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7/c12-5-8-6-15-11-16-10(17-18(11)9(8)13)7-1-3-14-4-2-7/h1-4,6H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOITCGILGMHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=C(C=NC3=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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